molecular formula C25H30N4O3 B2623246 N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286711-51-0

N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2623246
CAS No.: 1286711-51-0
M. Wt: 434.54
InChI Key: YQPXNFNTIAWHES-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholino group and the methoxyphenyl group. The final step usually involves the attachment of the dimethylbenzyl group to the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
  • N-(3,4-dimethylbenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Uniqueness

“N-(3,4-dimethylbenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide” is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-7-8-20(13-19(18)2)15-26-24(30)17-29-16-23(21-5-4-6-22(14-21)31-3)25(27-29)28-9-11-32-12-10-28/h4-8,13-14,16H,9-12,15,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPXNFNTIAWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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